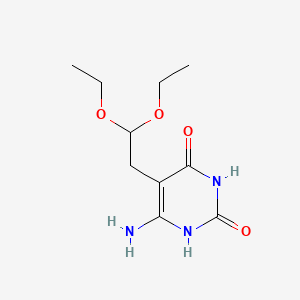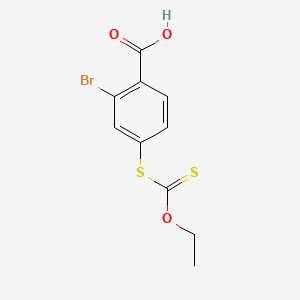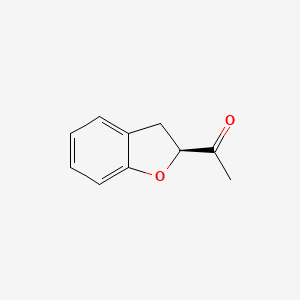![molecular formula C7H12N2O B562553 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) CAS No. 103794-07-6](/img/new.no-structure.jpg)
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) is a chemical compound with the molecular formula C7H12N2O. It is a bicyclic amide that features a nitrogen atom within a bicyclo[2.1.1]hexane framework.
Méthodes De Préparation
The synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) typically involves the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions. This method leverages a polar-radical-polar relay strategy to overcome the challenging direct single electron reduction of azabicyclo[1.1.0]butanes. The reaction conditions include the use of photoredox catalysis and acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines, which then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .
Analyse Des Réactions Chimiques
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: The compound’s unique structural properties make it useful in the design of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentanes: These compounds are used as bioisosteres of para-substituted benzene rings in drug analogues.
Cubanes: Known for their rigid structure, cubanes are also used as bioisosteres in medicinal chemistry.
Oxabicyclo[2.1.1]hexanes: These compounds have shown potential as bioisosteres of ortho- and meta-substituted benzenes.
The uniqueness of 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) lies in its nitrogen-containing bicyclic structure, which provides distinct chemical and biological properties compared to its analogues.
Propriétés
Numéro CAS |
103794-07-6 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.186 |
Nom IUPAC |
N-methyl-3-azabicyclo[2.1.1]hexane-4-carboxamide |
InChI |
InChI=1S/C7H12N2O/c1-8-6(10)7-2-5(3-7)4-9-7/h5,9H,2-4H2,1H3,(H,8,10) |
Clé InChI |
CAEYKUWQWDRDAX-UHFFFAOYSA-N |
SMILES |
CNC(=O)C12CC(C1)CN2 |
Synonymes |
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


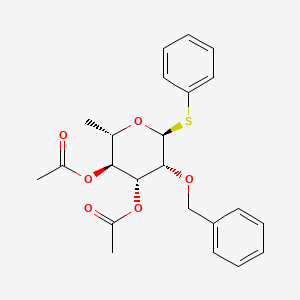
![lithium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B562475.png)
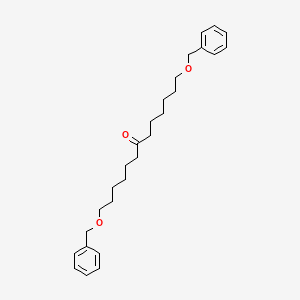
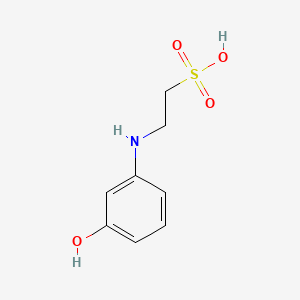
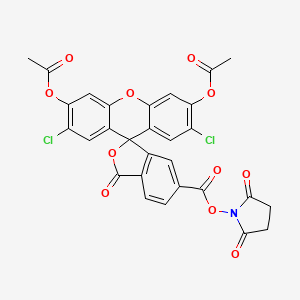
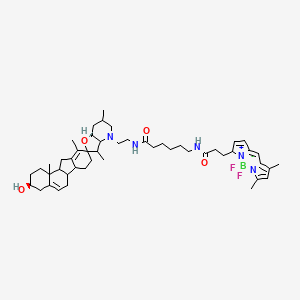
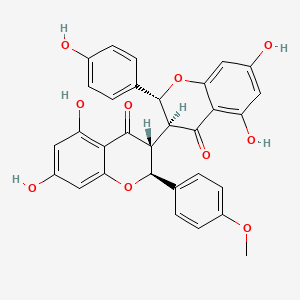
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)
